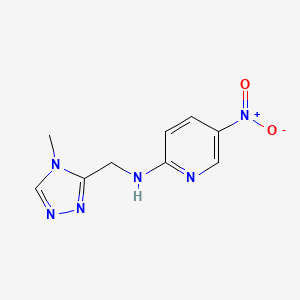![molecular formula C9H11N3 B14901702 (S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)
(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine is a chiral amine compound featuring a pyrrolopyridine core. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine typically involves the construction of the pyrrolopyridine core followed by the introduction of the chiral amine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolopyridine ring through cyclization of appropriate precursors.
Chiral Amine Introduction: Use of chiral catalysts or chiral starting materials to introduce the (S)-amine group.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This might include:
Catalytic Hydrogenation: To introduce the amine group.
High-Pressure Reactions: For efficient cyclization.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents like ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine exerts its effects would involve its interaction with specific molecular targets. This could include:
Binding to Receptors: Interaction with specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction Pathways: Modulating signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
®-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine: The enantiomer of the compound.
1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine: Without the chiral center.
Uniqueness
(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or achiral analogs.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1S)-1-(1H-pyrrolo[2,3-b]pyridin-6-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)8-3-2-7-4-5-11-9(7)12-8/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
GXDQYVDEARNRRB-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C=C1)C=CN2)N |
Canonical SMILES |
CC(C1=NC2=C(C=C1)C=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


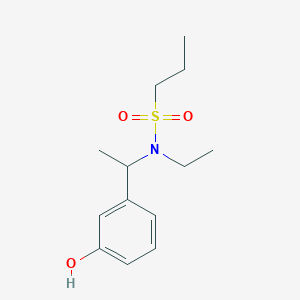
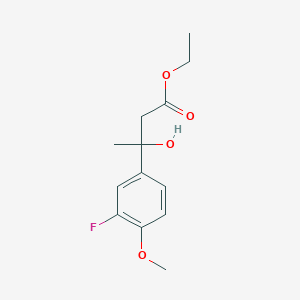
![tert-butyl 4-chloro-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B14901622.png)
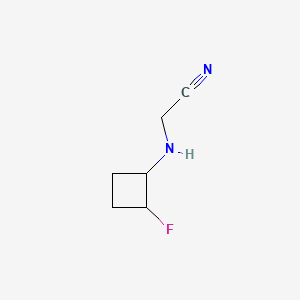
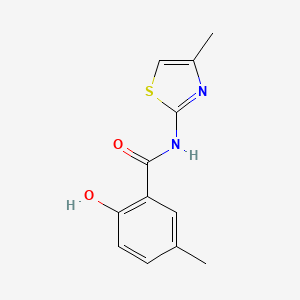
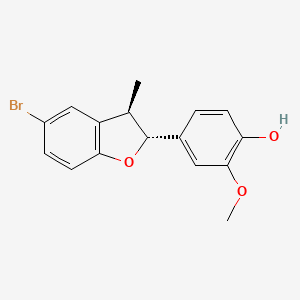
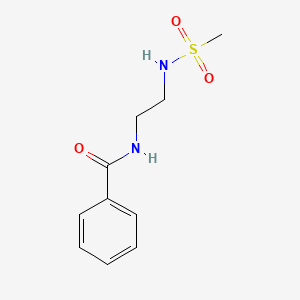


![3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14901671.png)

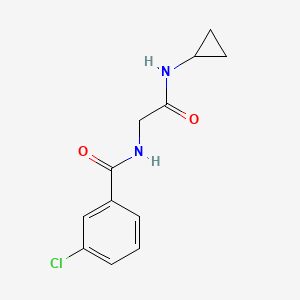
![Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate](/img/structure/B14901697.png)
